molecular formula C23H19FN4O3 B11417394 N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11417394
M. Wt: 418.4 g/mol
InChI Key: YGVFYASAPDUGMW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide: is a complex organic compound with a unique structure that combines a fluorophenyl group, a methylphenylmethyl group, and a pyrido[2,3-d]pyrimidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidin-1-yl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-1-yl core.

    Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the methylphenylmethyl group is introduced to the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Industry: It can be used in the synthesis of other complex molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike simpler compounds like 1-(4-fluorophenyl)piperazine, it offers a more complex structure that can interact with multiple biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19FN4O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19FN4O3/c1-15-8-10-16(11-9-15)13-28-22(30)17-5-4-12-25-21(17)27(23(28)31)14-20(29)26-19-7-3-2-6-18(19)24/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

YGVFYASAPDUGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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